Fmoc-D-Tle-OH

Descripción

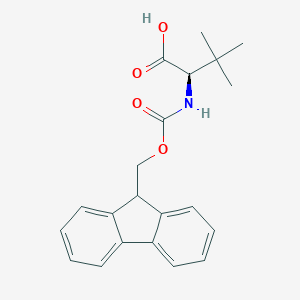

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-21(2,3)18(19(23)24)22-20(25)26-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOHGJIGTNUNNC-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359659 | |

| Record name | Fmoc-D-tert-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198543-64-5 | |

| Record name | Fmoc-D-tert-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Incorporation of Fmoc-D-Tle-OH in Modern Biochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-D-Tle-OH, an N-α-Fmoc-protected form of the non-proteinogenic amino acid D-tert-leucine, serves as a pivotal building block in contemporary biochemistry, primarily within the realm of peptide science. Its unique structural features—the D-chiral configuration and the sterically demanding tert-butyl side chain—impart peptides with enhanced proteolytic stability and distinct conformational properties. This technical guide provides an in-depth exploration of the applications of this compound, with a focus on its use in solid-phase peptide synthesis (SPPS) for the development of bioactive peptides and peptidomimetics. Detailed experimental protocols, quantitative data, and visual representations of relevant workflows and concepts are presented to equip researchers with the practical knowledge required for its effective utilization.

Introduction: The Significance of Non-Canonical Amino Acids in Peptide Design

The therapeutic potential of peptides is often hampered by their susceptibility to enzymatic degradation and their inherent conformational flexibility, which can lead to reduced receptor affinity and specificity. The incorporation of non-canonical amino acids, such as D-amino acids and those with sterically hindered side chains, has emerged as a powerful strategy to overcome these limitations. This compound (Fmoc-D-tert-leucine) is a prime example of such a building block, offering a dual advantage: the D-configuration enhances resistance to proteases, while the bulky tert-butyl group influences peptide backbone conformation, often promoting more extended structures.[1] These attributes make this compound a valuable tool in the design of peptide-based therapeutics, diagnostic agents, and research probes with improved pharmacokinetic profiles and biological activities.

Core Applications of this compound in Biochemistry

The principal application of this compound lies in its use as a monomeric unit in the Fmoc-based solid-phase peptide synthesis (SPPS) of peptides and peptidomimetics.[2] Its incorporation can be strategically employed to:

-

Enhance Proteolytic Stability: Peptides containing D-amino acids are poor substrates for naturally occurring L-amino acid-specific proteases, leading to a significantly longer half-life in biological systems.[3]

-

Modulate Biological Activity: The introduction of a D-amino acid can alter the three-dimensional structure of a peptide, leading to modified binding affinities for biological targets. This can be exploited to fine-tune the activity of antimicrobial peptides, enzyme inhibitors, and receptor ligands.[4]

-

Induce Specific Secondary Structures: The steric bulk of the tert-leucine side chain can restrict the conformational freedom of the peptide backbone, favoring extended or semi-extended conformations.[1] This can be advantageous in mimicking or disrupting protein-protein interactions.

-

Serve as a Scaffold in Peptidomimetics: The unique structural constraints imposed by D-tert-leucine make it a valuable component in the design of peptidomimetics, where the goal is to replicate the pharmacophore of a bioactive peptide in a more drug-like scaffold.[2]

Quantitative Data in the Application of this compound

The successful incorporation of this compound into a peptide sequence is dependent on optimized synthesis conditions. Due to its steric hindrance, coupling reactions may require more potent activating reagents and potentially longer reaction times or double coupling strategies to achieve high efficiency.[1][5] Below is a summary of typical quantitative data associated with the synthesis of a representative antimicrobial peptide, B1OS-D-L, which incorporates a D-leucine residue. While not D-tert-leucine, this data provides a relevant baseline for peptides containing bulky D-amino acids.

| Parameter | Value/Range | Reference |

| Synthesis Scale | 0.1 mmol | |

| Crude Peptide Yield | ~75-85% | |

| Purity after RP-HPLC | >95% | [6] |

| Coupling Reagents for Hindered Amino Acids | HATU, HBTU, HCTU, PyBOP, PyAOP, COMU | [1][5] |

| Coupling Time (for hindered residues) | 45-120 minutes (per coupling) | [1][7] |

| Final Cleavage Yield | Typically high with appropriate scavengers | [8] |

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual Fmoc-SPPS for the synthesis of a generic peptide containing a D-tert-leucine residue on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)

-

Cold diethyl ether

-

Peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30-60 minutes in the reaction vessel.[9]

-

Fmoc Deprotection:

-

Amino Acid Coupling (Standard Amino Acid):

-

In a separate vessel, pre-activate the Fmoc-amino acid (3-4 equivalents relative to resin loading) with HATU (2.9-3.9 equivalents) and DIPEA (6-8 equivalents) in DMF for 2-5 minutes.[1][9][7]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Shake the reaction mixture for 30-60 minutes at room temperature.

-

Monitor the completion of the coupling using a Kaiser test (should be negative, indicating the absence of free primary amines).[10]

-

Drain the coupling solution and wash the resin with DMF (5-7 times) and DCM (3 times).

-

-

Incorporation of this compound (Sterically Hindered Amino Acid):

-

Follow the pre-activation procedure as in step 3, using this compound.

-

Add the activated this compound solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.[1]

-

Perform a Kaiser test. If the test is positive (indicating incomplete coupling), perform a second coupling by repeating the activation and coupling steps with a fresh solution of activated this compound.[1]

-

After a negative Kaiser test, wash the resin as described above.

-

-

Chain Elongation: Repeat steps 2, 3, and 4 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Global Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail (e.g., TFA/TIS/Water) for 2-3 hours at room temperature.[9][11]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

-

Visualizing Workflows and Concepts with Graphviz

Standard Fmoc Solid-Phase Peptide Synthesis Cycle

The iterative nature of Fmoc-SPPS can be effectively visualized as a cyclical workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.uzh.ch [chem.uzh.ch]

- 3. youtube.com [youtube.com]

- 4. D -tert-Leucine 98 26782-71-8 [sigmaaldrich.com]

- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. The Chemical Synthesis of α-Conotoxins and Structurally Modified Analogs with Enhanced Biological Stability | Springer Nature Experiments [experiments.springernature.com]

- 8. WO2001030807A1 - Process for the preparation of a dipeptide and intermediate product in such a process - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. bachem.com [bachem.com]

An In-Depth Technical Guide to Fmoc-D-Tle-OH: Chemical Structure, Properties, and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Fmoc-D-tert-leucine (Fmoc-D-Tle-OH), a non-proteinogenic amino acid derivative crucial for the synthesis of specialized peptides. Its unique sterically hindered tert-butyl side chain imparts significant conformational constraints on peptide backbones, making it a valuable tool in drug design and the development of enzyme inhibitors and peptide mimetics. This document details its chemical and physical properties, provides standardized experimental protocols for its use, and illustrates key workflows in peptide synthesis.

Core Properties of this compound

This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group of D-tert-leucine. This protecting group is base-labile, allowing for its removal under mild conditions, a cornerstone of modern solid-phase peptide synthesis (SPPS).[1]

Chemical and Physical Data

The following tables summarize the key quantitative data for this compound.

| Identifier | Value |

| CAS Number | 198543-64-5[2][3] |

| Molecular Formula | C₂₁H₂₃NO₄[4][5] |

| Molecular Weight | 353.41 g/mol [4][5] |

| Synonyms | Fmoc-D-tert-leucine, (R)-N-Fmoc-2-amino-3,3-dimethyl-butyric acid, FMOC-D-ALPHA-T-BUTYLGLYCINE[1] |

| Physicochemical Property | Value |

| Appearance | White to off-white solid[4] |

| Purity | Typically ≥98%[5][6] |

| Solubility | Soluble in DMSO (up to 200 mg/mL with sonication)[4][7] |

| Topological Polar Surface Area (TPSA) | 75.63 Ų[5] |

| LogP | 4.0244[5] |

| Storage | Recommended at 4°C for long-term stability[5] |

Chemical Structure

The chemical structure of this compound consists of the D-tert-leucine core, with its characteristic tert-butyl group, and the bulky Fmoc protecting group attached to the nitrogen atom of the amino group.

Caption: Chemical structure of this compound.

Experimental Protocols

General Protocol for Fmoc Protection of D-tert-leucine

This protocol describes a general method for the synthesis of this compound from D-tert-leucine.

Materials:

-

D-tert-leucine

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium carbonate (Na₂CO₃) or a suitable organic base (e.g., triethylamine)

-

Dioxane or acetone

-

Water

-

Ethyl acetate

-

Hydrochloric acid (HCl) or potassium bisulfate (KHSO₄) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve D-tert-leucine in an aqueous solution of sodium carbonate (or a suitable base) in a reaction vessel.

-

Addition of Fmoc Reagent: While stirring vigorously at 0-5°C, slowly add a solution of Fmoc-Cl or Fmoc-OSu in dioxane or acetone.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring overnight. The pH should be maintained in the alkaline range (pH 8-9).

-

Work-up:

-

Acidify the reaction mixture to a pH of 2-3 with a cold aqueous solution of HCl or KHSO₄.

-

Extract the product into ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. The crude product can be further purified by crystallization or column chromatography to yield pure this compound.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the key steps for incorporating this compound into a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

-

This compound

-

Deprotection Solution: 20% piperidine (B6355638) in N,N-dimethylformamide (DMF)

-

Coupling Reagents:

-

A carbodiimide (B86325) such as N,N'-diisopropylcarbodiimide (DIC) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or

-

A uronium/aminium salt such as HBTU, HATU, or HCTU.

-

-

Base: N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine

-

Solvents: DMF, dichloromethane (B109758) (DCM)

-

Washing Solvents: DMF, DCM, isopropanol (B130326) (IPA)

Procedure:

-

Resin Swelling: Swell the resin in DMF or DCM for 30-60 minutes in a reaction vessel.[8]

-

Fmoc Deprotection:

-

Drain the swelling solvent.

-

Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5-20 minutes.

-

Drain the solution and repeat the deprotection step once more.

-

Wash the resin thoroughly with DMF, followed by DCM and DMF to remove residual piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate this compound (typically 3-5 equivalents relative to the resin loading) by dissolving it in DMF with the coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents).

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours to ensure complete coupling.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin extensively with DMF, DCM, and IPA to remove excess reagents and byproducts.

-

-

Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

Workflow and Pathway Visualizations

Logical Workflow for Fmoc-SPPS

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using Fmoc chemistry.

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Signaling Pathways

This compound itself is not directly involved in biological signaling pathways. It is a synthetic building block. The biological activity and potential signaling pathway interactions are determined by the final peptide sequence into which the D-tert-leucine residue is incorporated. The unique conformational constraints imposed by the tert-butyl side chain can influence the peptide's binding affinity and specificity for its biological target, thereby modulating a specific signaling pathway. The creation of a signaling pathway diagram would be dependent on the specific peptide synthesized and its intended biological target.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. peptide.com [peptide.com]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemscene.com [chemscene.com]

- 6. Fmoc-D-tert-leucine - 楚肽生物科技 [apeptides.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. peptideweb.com [peptideweb.com]

An In-depth Technical Guide to (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3,3-dimethylbutanoic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3,3-dimethylbutanoic acid, commonly known as Fmoc-D-tert-leucine, is a protected amino acid derivative that serves as a critical building block in the field of peptide chemistry. Its unique structural features, particularly the bulky tert-butyl side chain and the D-chiral configuration, make it a valuable component in the synthesis of novel peptides with enhanced therapeutic potential. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino function allows for its use in the widely adopted solid-phase peptide synthesis (SPPS) methodology under mild, base-labile deprotection conditions.

The incorporation of D-amino acids like D-tert-leucine into peptide sequences is a key strategy in drug design to confer resistance to enzymatic degradation by proteases. This increased stability often leads to a longer in vivo half-life and improved bioavailability of peptide-based therapeutics. This technical guide provides a comprehensive overview of the chemical properties, synthesis applications, and detailed experimental protocols for the utilization of Fmoc-D-tert-leucine in the generation of custom peptides.

Core Properties and Specifications

Fmoc-D-tert-leucine is a white to off-white crystalline powder. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3,3-dimethylbutanoic acid |

| Common Name | Fmoc-D-tert-leucine, Fmoc-D-Tle-OH |

| CAS Number | 198543-64-5 |

| Molecular Formula | C₂₁H₂₃NO₄ |

| Molecular Weight | 353.41 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) |

| Purity (typical) | >98% (HPLC) |

Applications in Drug Discovery and Development

The primary application of Fmoc-D-tert-leucine is in solid-phase peptide synthesis to create peptides with specific therapeutic properties. The introduction of this D-amino acid can significantly enhance the pharmacological profile of a peptide.

-

Increased Proteolytic Stability: Peptides containing D-amino acids are less susceptible to degradation by endogenous proteases, which primarily recognize L-amino acids. This leads to a longer duration of action in the body.[1]

-

Antimicrobial Peptides: Many naturally occurring and synthetic antimicrobial peptides incorporate D-amino acids to improve their stability and efficacy against a broad spectrum of microbes.[1]

-

Constrained Peptides: The inclusion of D-amino acids can promote the formation of specific secondary structures, such as beta-turns, which can be crucial for receptor binding and biological activity. This is particularly useful in the design of cyclic peptides.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of Fmoc-D-tert-leucine into a peptide chain using manual or automated Fmoc-SPPS.

Materials and Reagents

-

Fmoc-D-tert-leucine

-

SPPS resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Coupling reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIC (N,N'-Diisopropylcarbodiimide)

-

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Washing solvents: Dichloromethane (DCM), Methanol (MeOH)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Cold diethyl ether

Step-by-Step Methodology

-

Resin Preparation:

-

Place the desired amount of resin in a reaction vessel.

-

Swell the resin in DMF for at least 30 minutes.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-D-tert-leucine (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HATU, 3-5 equivalents) in DMF.

-

Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution to activate the carboxylic acid.

-

Allow the activation to proceed for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours to ensure complete coupling.

-

Wash the resin with DMF (3-5 times).

-

-

Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

-

Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform a final deprotection step as described in step 2.

-

-

Cleavage and Deprotection of Side Chains:

-

Wash the peptide-resin with DCM and dry under a stream of nitrogen.

-

Add the cleavage cocktail to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Expected Results and Data Presentation

The synthesis of peptides incorporating Fmoc-D-tert-leucine can be highly efficient, although the overall yield and purity will depend on the length and sequence of the peptide. The bulky nature of the tert-leucine side chain can sometimes lead to slower coupling kinetics.

Below is a table of representative data for the synthesis of a hypothetical 10-mer antimicrobial peptide containing one D-tert-leucine residue, based on typical outcomes reported in the literature for similar syntheses.

| Parameter | Result | Method of Analysis |

| Crude Yield | 70-85% | Gravimetric |

| Purity (Crude) | 60-75% | RP-HPLC |

| Purity (Final) | >95% | RP-HPLC |

| Identity | Confirmed | Mass Spectrometry |

Visualizing the Workflow

The following diagrams illustrate the key processes in the utilization of Fmoc-D-tert-leucine.

Caption: Workflow of the Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.

Caption: Mechanism of Fmoc group removal using piperidine.

References

The Strategic Incorporation of Fmoc-D-tert-leucine in Modern Peptide Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate inclusion of non-canonical amino acids is a cornerstone of modern peptide drug design and development. Among these, Fmoc-D-tert-leucine, a sterically hindered building block, offers unique advantages in conferring proteolytic resistance and modulating peptide conformation. This technical guide provides an in-depth exploration of the role and application of Fmoc-D-tert-leucine in peptide chemistry. It details optimized synthesis protocols, purification strategies, and analytical methodologies. Furthermore, this guide presents quantitative data on coupling efficiencies and the impact of D-tert-leucine on peptide stability and biological activity, offering a comprehensive resource for researchers aiming to leverage the unique properties of this amino acid in the creation of novel peptide therapeutics.

Introduction

Peptide-based therapeutics have garnered significant attention due to their high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability, primarily due to degradation by endogenous proteases. A key strategy to overcome this limitation is the incorporation of D-amino acids, the unnatural enantiomers of the canonical L-amino acids. The introduction of D-amino acids can render peptide bonds resistant to cleavage by proteases, which are stereospecific for L-amino acid substrates, thereby extending the in-vivo half-life of the peptide.

Fmoc-D-tert-leucine is a particularly valuable building block in this context. Its bulky tert-butyl side chain introduces significant steric hindrance, which not only contributes to enzymatic stability but also influences the peptide's secondary structure. This guide will delve into the technical aspects of utilizing Fmoc-D-tert-leucine in solid-phase peptide synthesis (SPPS), providing researchers with the necessary knowledge to effectively incorporate this building block into their synthetic workflows.

Physicochemical Properties of Fmoc-D-tert-leucine

A thorough understanding of the physicochemical properties of Fmoc-D-tert-leucine is essential for its effective use in peptide synthesis.

| Property | Value | Reference |

| CAS Number | 198543-64-5 | [1][2][3][4] |

| Molecular Formula | C21H23NO4 | [1][2][4] |

| Molecular Weight | 353.41 g/mol | [1][4] |

| Appearance | White to off-white solid | |

| Purity | >98% | [1] |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and ethanol. Sparingly soluble in aqueous buffers. | [5][6] |

Role in Peptide Synthesis: Overcoming Steric Hindrance

The primary challenge in utilizing Fmoc-D-tert-leucine is its significant steric bulk, which can impede coupling reactions during SPPS. Standard coupling conditions may result in incomplete reactions and lower yields. To address this, optimized protocols and more potent coupling reagents are necessary.

Coupling Reagents and Strategies

For sterically hindered amino acids like Fmoc-D-tert-leucine, uronium/aminium or phosphonium-based coupling reagents are recommended over carbodiimides like DCC or DIC.

| Coupling Reagent | Class | Key Advantages for Hindered Couplings |

| HATU | Uronium Salt | Forms highly reactive OAt-esters, leading to high coupling efficiency. |

| HBTU | Uronium Salt | A common and effective coupling reagent, though slightly less reactive than HATU. |

| PyBOP | Phosphonium Salt | Known for rapid coupling times and low racemization. |

| COMU | Uronium Salt | Offers high coupling efficiency comparable to HATU with improved safety and solubility profile. |

Double Coupling: A common and effective strategy to drive the reaction to completion is to perform the coupling step twice with a fresh portion of activated amino acid and coupling reagents.

Quantitative Data on Coupling Efficiency

While exact yields are sequence-dependent, the following table provides an estimate of coupling success for Fmoc-D-tert-leucine with different strategies.

| Coupling Strategy | Estimated Coupling Yield (%) | Purity of Crude Peptide (%) |

| Standard DIC/HOBt | 60-80 | 50-70 |

| HATU (single coupling) | 90-95 | 80-90 |

| HATU (double coupling) | >98 | >90 |

| PyBOP (double coupling) | >97 | >85 |

Note: These are estimated values and can vary based on the specific peptide sequence and synthesis conditions.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a D-tert-leucine Containing Peptide

This protocol outlines the manual synthesis of a model peptide containing a D-tert-leucine residue using Fmoc/tBu chemistry on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-D-tert-leucine)

-

Coupling reagent: HATU

-

Base: Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing solvent: Methanol

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

Workflow Diagram:

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 20 minutes. Drain and wash the resin thoroughly with DMF.

-

Coupling of Fmoc-D-tert-leucine (Double Coupling Protocol):

-

In a separate vessel, pre-activate Fmoc-D-tert-leucine (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1 hour.

-

Drain the reaction vessel and wash with DMF.

-

Repeat the coupling step with a fresh solution of activated Fmoc-D-tert-leucine for another hour.

-

Wash the resin thoroughly with DMF.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence. For non-hindered amino acids, a single coupling may be sufficient.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

-

Washing: Wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.

-

Cleavage and Side-Chain Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Drying: Dry the crude peptide pellet under vacuum.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

-

Crude peptide

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile (B52724) (ACN)

-

RP-HPLC system with a C18 column

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of DMSO followed by dilution with Solvent A).

-

Chromatography:

-

Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

-

Inject the peptide solution.

-

Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes).

-

Monitor the absorbance at 214 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peptide peak.

-

Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and confirm the mass by LC-MS. Pool the pure fractions and lyophilize to obtain the final purified peptide.

Enzymatic Degradation Assay

This protocol allows for the quantitative assessment of the proteolytic stability of a D-tert-leucine-containing peptide compared to its L-amino acid counterpart.

Materials:

-

Purified D-tert-leucine peptide and its L-counterpart

-

Protease solution (e.g., trypsin, chymotrypsin, or human serum)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Quenching solution (e.g., 10% TFA)

-

RP-HPLC system

Workflow Diagram:

Procedure:

-

Reaction Setup: Prepare solutions of the D- and L-peptides in the reaction buffer at a known concentration (e.g., 1 mg/mL).

-

Enzyme Addition: Add the protease solution to each peptide solution to initiate the degradation. A control sample with no enzyme should also be prepared.

-

Incubation: Incubate the reactions at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each reaction mixture.

-

Quenching: Immediately quench the enzymatic reaction in the aliquots by adding the quenching solution.

-

HPLC Analysis: Analyze each quenched aliquot by RP-HPLC to determine the amount of intact peptide remaining.

-

Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point. Plot the percentage of remaining peptide versus time for both the D- and L-peptides.

Impact on Peptide Structure and Biological Activity

The incorporation of D-tert-leucine can have a profound impact on the structure and function of a peptide.

Conformational Effects

The bulky tert-butyl group of D-tert-leucine restricts the conformational freedom of the peptide backbone. Peptides containing tert-leucine often favor extended or semi-extended conformations. However, they can also be accommodated in folded structures, particularly when influenced by other helicogenic residues in the sequence. This conformational constraint can be exploited to design peptides with specific secondary structures and improved receptor binding affinity.

Enhanced Biological Activity and Stability: A Case Study

A study on the antimicrobial peptide Brevinin-1OS demonstrated the significant impact of a single D-leucine substitution. The addition of a D-leucine at the second position (B1OS-D-L) resulted in a notable enhancement of its biological activity profile.

| Peptide | MIC against S. aureus (µM) | HC50 (µM) |

| Brevinin-1OS (Wild Type) | 64 | >128 |

| B1OS-L (L-leucine added) | 4 | 29.92 |

| B1OS-D-L (D-leucine added) | 4 | 74.5 |

MIC: Minimum Inhibitory Concentration; HC50: 50% Hemolytic Concentration.

The data indicates that while both L- and D-leucine additions significantly increased antibacterial potency, the D-leucine analog (B1OS-D-L) exhibited substantially lower hemolytic activity, suggesting an improved therapeutic index.

Signaling Pathways Modulated by D-Amino Acid Containing Peptides

While the direct modulation of signaling pathways by D-tert-leucine itself is not extensively documented, peptides containing D-amino acids can be designed to interact with and modulate various signaling cascades. For instance, D-peptide antagonists can be developed to block receptor-ligand interactions with high stability.

A relevant example is the modulation of the Glucagon-Like Peptide-1 (GLP-1) signaling pathway in pancreatic β-cells, which is a key target for the treatment of type 2 diabetes. Stable GLP-1 receptor agonists are of great therapeutic interest. The incorporation of D-amino acids can enhance the stability of GLP-1 analogues, leading to prolonged activation of the GLP-1 receptor and subsequent downstream signaling.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Frontiers | The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

- 5. wjgnet.com [wjgnet.com]

- 6. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Peptide Therapeutics: An In-depth Technical Guide to Fmoc-Protected D-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of D-amino acids into peptide structures represents a paradigm shift in modern drug development, offering a powerful tool to enhance therapeutic efficacy and overcome physiological barriers. At the core of this strategy lies the use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a cornerstone of solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the critical role of Fmoc-protected D-amino acids in the design and synthesis of next-generation peptide therapeutics. We will delve into the underlying chemistry, provide detailed experimental protocols, present key quantitative data, and illustrate a representative workflow for the rational design of a D-amino acid-containing enzyme inhibitor.

The Strategic Advantage of Fmoc-Protected D-Amino Acids

The use of D-amino acids, which are enantiomers of the naturally occurring L-amino acids, imparts several crucial advantages to peptide-based drug candidates. Primarily, the introduction of D-amino acids confers significant resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acid peptide bonds.[1][2] This increased stability translates to a longer in vivo half-life, a critical factor for therapeutic efficacy.

The Fmoc protecting group is integral to the successful incorporation of these non-natural amino acids during SPPS. Its key features include:

-

Base Lability: The Fmoc group is readily cleaved under mild basic conditions, typically using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][4]

-

Acid Stability: Its stability to acidic conditions allows for the use of acid-labile protecting groups on amino acid side chains, ensuring orthogonal protection strategies.[3][5]

-

UV-Monitoring: The fluorenyl moiety possesses a strong UV absorbance, enabling real-time monitoring of the deprotection steps during automated or manual SPPS.[4][6]

Fmoc chemistry, with its milder reaction conditions compared to the traditional Boc/Benzyl approach, is particularly well-suited for the synthesis of complex and sensitive peptides, including those containing post-translational modifications.[4]

Quantitative Data on Fmoc-D-Amino Acids in Peptide Synthesis

The efficiency and success of SPPS are highly dependent on several quantitative parameters. While comprehensive, directly comparative datasets for all Fmoc-D-amino acids are not always available in a single source, the following tables summarize representative data and key considerations based on available literature.

Table 1: Representative Coupling Efficiencies of Fmoc-Amino Acids

Coupling efficiency is a critical determinant of the final peptide yield and purity. While efficiencies are generally high (often >99%), they can be influenced by the specific amino acid, the coupling reagent, and steric hindrance.[7]

| Fmoc-Amino Acid (Side-Chain Protection) | Coupling Reagent | Representative Coupling Efficiency (%) | Key Considerations |

| Fmoc-D-Ala-OH | HBTU/DIPEA | >99 | Generally high efficiency. |

| Fmoc-D-Val-OH | HATU/Collidine | >98 | Steric hindrance from the β-branched side chain can slow coupling. |

| Fmoc-D-His(Trt)-OH | DIC/Oxyma | ~98 | Prone to racemization; careful selection of coupling reagents is crucial.[2][8] |

| Fmoc-D-Cys(Trt)-OH | HBTU/DIPEA | >99 | Thiol protection is essential to prevent side reactions.[9] |

| Fmoc-D-Trp(Boc)-OH | DIC/HOBt | >98 | Indole side chain requires protection to prevent modification during acid cleavage. |

| Fmoc-D-Arg(Pbf)-OH | HATU/DIPEA | >98 | Guanidinium group is strongly basic and requires robust protection. |

Data is representative and compiled from various sources. Actual efficiencies may vary depending on specific conditions.

Table 2: Solubility of Common Fmoc-Amino Acids in SPPS Solvents

Adequate solubility of Fmoc-amino acids in the reaction solvent is crucial for efficient coupling. Poor solubility can lead to incomplete reactions and the formation of deletion sequences.[3][10][11]

| Fmoc-Amino Acid (Side-Chain Protection) | DMF (mg/mL) | NMP (mg/mL) | DCM (mg/mL) |

| Fmoc-D-Ala-OH | >100 | >100 | ~20 |

| Fmoc-D-Leu-OH | >100 | >100 | ~50 |

| Fmoc-D-Phe-OH | >100 | >100 | ~50 |

| Fmoc-D-Trp(Boc)-OH | >50 | >50 | ~10 |

| Fmoc-D-Arg(Pbf)-OH | ~20 | ~30 | <1 |

| Fmoc-D-Cys(Trt)-OH | >100 (in DMSO) | Limited | Limited |

Solubility data is approximate and can be influenced by the specific batch and purity of the compound. Empirical determination is often necessary.[3][10][12]

Table 3: Representative Racemization of Fmoc-Amino Acids with Different Coupling Reagents

Preserving the stereochemical integrity of the chiral centers is paramount in peptide synthesis. Racemization can lead to the formation of diastereomeric impurities that are difficult to separate and can have altered biological activity. The choice of coupling reagent is a major factor influencing the extent of racemization.[8][13]

| Fmoc-Amino Acid | Coupling Reagent/Additive | % D-Isomer Formation (Racemization) |

| Fmoc-L-His(Trt)-OH | DIC/Oxyma | 1.8 |

| Fmoc-L-His(Trt)-OH | HATU/NMM | >10 |

| Fmoc-L-Cys(Trt)-OH | DIC/Oxyma | <0.5 |

| Fmoc-L-Cys(Trt)-OH | HBTU/DIPEA | 1-2 |

| Fmoc-L-Ser(tBu)-OH | HATU/NMM | ~1 |

Data adapted from studies on L-amino acids, but the principles apply to D-amino acids as well. The extent of racemization is highly sequence and condition-dependent.[2][8]

Experimental Protocols

The following protocols provide a detailed methodology for the key steps in the synthesis and analysis of peptides containing Fmoc-protected D-amino acids.

Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle of amino acid addition in Fmoc-based SPPS.

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in DMF for at least 30 minutes in a reaction vessel.[14]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.[14]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling (using HATU):

-

In a separate vial, dissolve the Fmoc-D-amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

-

Add a hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6 equivalents) to the amino acid solution for pre-activation (1-2 minutes).[15]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 30-60 minutes at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (B109758) (DCM) (3-5 times).

-

-

Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

-

Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum for at least 1 hour.

-

Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail based on the amino acid composition of the peptide. A common general-purpose cocktail is "Reagent K".[7][16][17][18]

-

Reagent K: Trifluoroacetic acid (TFA) / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v). Caution: Prepare in a well-ventilated fume hood.

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to cold diethyl ether or methyl tert-butyl ether (MTBE) (10-20 times the volume of the TFA solution).

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether twice more.

-

Dry the crude peptide pellet under vacuum.

-

Purity Analysis by Chiral HPLC

This protocol is for determining the enantiomeric purity of the constituent amino acids after peptide hydrolysis.

-

Peptide Hydrolysis:

-

Hydrolyze a small amount of the purified peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

-

Dry the hydrolysate to remove the acid.

-

-

Derivatization (Optional but often necessary for good separation): Derivatize the amino acid hydrolysate with a chiral derivatizing agent (e.g., Marfey's reagent) or use a chiral column capable of separating underivatized amino acids.

-

Chiral HPLC Conditions:

-

Column: A chiral stationary phase (CSP) column (e.g., polysaccharide-based or crown-ether-based).[1]

-

Mobile Phase: Typically a mixture of an organic modifier (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer containing an acidic additive (e.g., trifluoroacetic acid or formic acid). The exact composition will depend on the column and the amino acids being analyzed.[1]

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV absorbance at a suitable wavelength (e.g., 220 nm).

-

-

Data Analysis: Integrate the peaks corresponding to the D- and L-enantiomers of each amino acid. Calculate the enantiomeric excess (% ee) to determine the chiral purity.

Mandatory Visualization: Workflow and Signaling Pathway

The following diagrams illustrate a representative workflow for the rational design of a D-amino acid-containing peptide inhibitor and a simplified signaling pathway that can be modulated by such a peptide.

Caption: Rational design workflow for a D-amino acid peptide inhibitor.

Caption: Competitive inhibition of an enzyme by a D-amino acid peptide.

Conclusion

The strategic use of Fmoc-protected D-amino acids is a powerful and indispensable tool in modern peptide drug discovery and development. By providing enhanced stability against enzymatic degradation, D-amino acids can significantly improve the pharmacokinetic properties of peptide therapeutics. The Fmoc protecting group, with its mild deprotection conditions and compatibility with a wide range of side-chain protecting groups, facilitates the efficient and reliable synthesis of these modified peptides. A thorough understanding of the quantitative aspects of Fmoc-D-amino acid chemistry, coupled with robust experimental protocols and analytical methods, is essential for the successful design, synthesis, and evaluation of novel peptide-based drugs with improved therapeutic potential.

References

- 1. d-amino acid-containing peptides: Topics by Science.gov [science.gov]

- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. chempep.com [chempep.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. merckmillipore.com [merckmillipore.com]

- 16. amino acid analysis [cat-online.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. chromatographyonline.com [chromatographyonline.com]

Fmoc-D-Tle-OH (CAS: 198543-64-5): A Comprehensive Technical Guide for Researchers

For immediate use by researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to Fmoc-D-Tle-OH, a key building block in modern peptide synthesis. This guide covers the compound's physicochemical properties, detailed experimental protocols for its application, and the strategic advantages of incorporating D-tert-Leucine into peptide structures to enhance therapeutic potential.

Core Compound Details

This compound, systematically known as (2R)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-3,3-dimethylbutanoic acid, is a synthetic amino acid derivative. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it ideally suited for solid-phase peptide synthesis (SPPS). The D-configuration and the sterically hindered tert-butyl side chain of the tert-Leucine (Tle) moiety confer unique properties to peptides, including significant resistance to enzymatic degradation.[1][2][3]

Physicochemical and Quality Specifications

Precise control over the purity and properties of this compound is critical for successful peptide synthesis. The following tables summarize key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 198543-64-5 | [4][5] |

| Molecular Formula | C₂₁H₂₃NO₄ | [6] |

| Molecular Weight | 353.41 g/mol | [6] |

| Appearance | White to off-white solid | [6] |

| Solubility in DMSO | ≥ 200 mg/mL (565.91 mM) | [6] |

| Quality Parameter | Specification |

| Purity (HPLC) | ≥ 98% |

| Enantiomeric Excess (ee) | ≥ 99% (D-enantiomer) |

Strategic Incorporation in Drug Development

The incorporation of D-amino acids like D-tert-Leucine is a powerful strategy in drug design to overcome the limitations of native peptides, primarily their rapid in vivo degradation by proteases.[1][2][3]

Enhanced Proteolytic Stability

Natural proteases are highly stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids. Peptides containing D-amino acids are poor substrates for these enzymes, leading to a significantly longer biological half-life.[1][2] This enhanced stability can lead to improved bioavailability and a longer duration of action for peptide-based drugs.

Modulation of Bioactivity and Conformation

The introduction of the bulky and hydrophobic tert-Leucine side chain, particularly in the D-configuration, can significantly influence the peptide's secondary structure. While L-amino acids often favor helical conformations, D-amino acids can disrupt these structures or stabilize alternative conformations like beta-turns or extended structures.[1][7] This conformational control is a key determinant of a peptide's binding affinity to its biological target and its overall bioactivity.[8] For instance, the substitution of an L-amino acid with a D-amino acid can lead to enhanced antibacterial and anticancer activities.[7]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in solid-phase peptide synthesis and a protocol for assessing the enzymatic stability of the resulting peptide.

Solid-Phase Peptide Synthesis (SPPS) of a D-tert-Leucine Containing Peptide

This protocol outlines the manual synthesis of a model peptide incorporating this compound using standard Fmoc/tBu chemistry.

Materials:

-

Rink Amide resin

-

This compound and other required Fmoc-amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine (B6355638) in DMF

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Coupling of this compound:

-

Due to the steric hindrance of the tert-butyl group, a potent coupling reagent such as HATU is recommended.[9]

-

In a separate vial, pre-activate this compound (3 equivalents relative to the resin loading) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours. A longer coupling time may be necessary for this sterically hindered amino acid.[10]

-

To ensure complete coupling, a second coupling step (double coupling) with a fresh solution of activated this compound can be performed.[9]

-

-

Washing: After coupling, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final deprotection as described in step 2.

-

Cleavage and Deprotection of Side Chains:

-

Wash the deprotected peptide-resin with DCM and dry under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

Enzymatic Stability Assay

This protocol provides a general framework for comparing the stability of a D-tert-Leucine containing peptide to its L-amino acid counterpart in the presence of a protease.

Materials:

-

Synthesized D-tert-Leucine peptide and its L-counterpart

-

Protease solution (e.g., Trypsin, Chymotrypsin, or serum)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quenching solution (e.g., 10% TFA)

-

RP-HPLC system

Procedure:

-

Peptide Solutions: Prepare stock solutions of both the D- and L-peptides in PBS at a known concentration (e.g., 1 mg/mL).

-

Incubation:

-

In separate microcentrifuge tubes, mix the peptide solution with the protease solution at a specific ratio (e.g., 20:1 peptide to enzyme by weight).

-

Incubate the reactions at 37°C.

-

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction tube.

-

Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

-

Analysis:

-

Analyze the samples by RP-HPLC.

-

Monitor the decrease in the peak area of the intact peptide over time.

-

-

Data Analysis: Plot the percentage of remaining intact peptide against time for both the D- and L-peptides to compare their degradation rates.

Visualizing Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key processes and concepts related to the application of this compound.

References

- 1. Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. peptide.com [peptide.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. chem.uci.edu [chem.uci.edu]

A Technical Guide to the Properties and Applications of D-tert-leucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-tert-leucine, a non-proteinogenic amino acid, is a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, particularly the bulky tert-butyl group, impart specific conformational constraints and metabolic stability to peptides and small molecules, making it an attractive component for the design of novel therapeutics. This technical guide provides an in-depth overview of the properties of D-tert-leucine, detailed experimental protocols for its use, and a discussion of its applications, with a focus on its role as a chiral auxiliary and in the development of enzyme inhibitors.

Physicochemical Properties of D-tert-leucine

D-tert-leucine, also known by its systematic name (R)-2-amino-3,3-dimethylbutanoic acid, possesses distinct physical and chemical properties that are crucial for its application in synthesis and drug design.[1][2][3] A summary of these properties is presented in Table 1.

| Property | Value | References |

| Synonyms | (R)-2-Amino-3,3-dimethylbutyric acid, D-α-tert-Butylglycine | [1][2] |

| CAS Number | 26782-71-8 | [1][4] |

| Molecular Formula | C6H13NO2 | [1][3] |

| Molecular Weight | 131.17 g/mol | [1][3] |

| Appearance | White crystalline powder | [1][5] |

| Melting Point | ≥300 °C (decomposes) | [1] |

| Solubility | Soluble in water. | [6] |

| Optical Rotation | [α]25/D +9.5° (c = 3% in H2O) | [1][7] |

| pKa | 2.39 (predicted) | [6] |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure D-tert-leucine is a critical step for its use in chiral applications. Several methods have been developed, including enzymatic resolution and diastereomeric salt formation.

Experimental Protocol: Enzymatic Resolution of (±)-N-acetyl-tert-leucine Chloroethyl Ester

This method yields optically pure D-tert-leucine through the enzymatic hydrolysis of a racemic ester, followed by acidic saponification.

Materials:

-

(±)-N-acetyl-tert-leucine chloroethyl ester

-

Protease from Bacillus licheniformis (e.g., Alcalase®)

-

Toluene

-

Phosphate (B84403) buffer (pH 8.0)

-

1 M NaOH solution

-

Dichloromethane

-

Magnesium sulfate (B86663) (MgSO4)

-

Hexane

-

Hydrochloric acid (concentrated)

Procedure:

-

Dissolve 200 g of (±)-N-acetyl-tert-leucine chloroethyl ester in 300 ml of toluene.

-

Add 800 ml of phosphate buffer (pH 8.0) and 500 ml of Alcalase® solution.

-

Stir the mixture at 35°C, maintaining the pH at 8.0 by the controlled addition of 1 M NaOH solution using a pH-stat.

-

Monitor the reaction progress by the consumption of NaOH. The reaction is typically stopped at approximately 50% conversion (after about 50 hours).

-

Extract the mixture with dichloromethane.

-

Dry the organic phase over MgSO4, filter, and evaporate the solvent.

-

Recrystallize the resulting solid from dichloromethane/hexane to yield optically pure (+)-N-acetyl-D-tert-leucine chloroethyl ester.

-

Perform acidic saponification of the ester using concentrated hydrochloric acid to obtain D-tert-leucine.

Experimental Protocol: Resolution of (DL)-tert-leucine via Diastereomeric Salt Formation

This protocol describes the resolution of racemic tert-leucine using a chiral resolving agent, dibenzoyl-d-tartaric acid.[2]

Materials:

-

(DL)-tert-leucine

-

Dibenzoyl-d-tartaric acid monohydrate

-

Water

-

Acetone

-

Concentrated sulfuric acid

Procedure:

-

Dissolve 15 g of (DL)-tert-leucine in 180 mL of water.

-

Add 21.5 g of dibenzoyl-d-tartaric acid monohydrate to the solution and stir for 24 hours at 28°C.

-

Filter the reaction mixture to collect the L-tert-leucine dibenzoyl-d-tartrate salt. The filtrate is retained for the isolation of D-tert-leucine.

-

To the filtrate, add concentrated sulfuric acid to liberate dibenzoyl-d-tartaric acid, which can be recovered.

-

Concentrate the remaining filtrate under reduced pressure.

-

Stir the residue with acetone, filter, and dry the solid to obtain D-tert-leucine.[2]

Applications in Drug Discovery and Development

The unique structural properties of D-tert-leucine make it a valuable component in the design of peptidomimetics and other small molecule drugs. Its incorporation can lead to enhanced metabolic stability and specific conformational preferences, which are desirable properties for therapeutic candidates.

D-tert-leucine as a Chiral Auxiliary

A chiral auxiliary is a temporary stereogenic group that directs the stereochemical outcome of a reaction. D-tert-leucine and its derivatives can be used to synthesize other chiral molecules with high enantiomeric purity.

References

- 1. Amino acids as regulators and components of nonproteinogenic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. Frontiers | Editorial: Physiological Aspects of Non-proteinogenic Amino Acids in Plants [frontiersin.org]

- 6. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]

- 7. Synthesis and Biological Evaluation of Novel Peptidomimetic Inhibitors of the Coronavirus 3C-like Protease - PMC [pmc.ncbi.nlm.nih.gov]

The Challenge of Bulk: A Technical Guide to Sterically Hindered Fmoc-Amino Acids in Peptide Synthesis

For researchers, scientists, and drug development professionals, the incorporation of sterically hindered amino acids into peptide chains represents a significant synthetic hurdle. These bulky residues, while offering advantages in terms of conformational constraint and proteolytic stability, often lead to sluggish reaction kinetics, incomplete couplings, and an increased risk of racemization. This guide provides an in-depth exploration of the challenges and solutions associated with the use of sterically hindered N-α-Fmoc-protected amino acids in solid-phase peptide synthesis (SPPS), offering a comparative analysis of coupling reagents, detailed experimental protocols, and insights into the biological relevance of these unique building blocks.

The primary challenge in coupling sterically hindered amino acids, such as α,α-disubstituted residues like α-aminoisobutyric acid (Aib) or N-methylated amino acids, lies in the restricted access to the reacting centers.[1] This steric hindrance dramatically slows down the formation of the peptide bond, often resulting in low yields and truncated sequences.[1] To overcome these obstacles, a range of highly efficient coupling reagents and optimized protocols have been developed.

Overcoming Steric Hindrance: A Comparative Look at Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids. Modern peptide synthesis relies on a variety of activating agents that can enhance the rate and efficiency of amide bond formation. These are broadly categorized into carbodiimides and the more potent phosphonium (B103445) and aminium/uronium salts.[2]

In situ activating reagents are widely favored for their ease of use and rapid reaction times, even with challenging couplings.[3] Reagents like HATU, HBTU, and PyBOP have become staples in SPPS due to their ability to generate highly reactive activated esters.[3][4]

| Coupling Reagent | Class | Key Features & Performance Notes |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Aminium/Uronium Salt | Considered one of the most efficient activators, especially for hindered couplings, due to the formation of reactive OAt esters.[2][5] It is reported to result in less epimerization compared to HBTU.[5] |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Aminium/Uronium Salt | A widely used and cost-effective reagent, though generally less reactive than HATU.[6] Can be less effective for coupling N-methyl amino acids.[6] |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | An efficient coupling reagent that avoids the potential for guanidinylation, a side reaction sometimes observed with aminium salts.[2] |

| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Aminium/Uronium Salt | Offers coupling efficiency comparable to HATU but is based on the non-explosive OxymaPure, making it a safer alternative.[2] |

| DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate) | Carbodiimide/Additive | An effective and efficient combination for the iterative coupling of highly hindered residues like Aib.[7][8] |

| Fmoc-Amino Acid Fluorides | Activated Amino Acid Derivative | These pre-activated derivatives are highly reactive due to the small size of the fluoride (B91410) leaving group, making them particularly well-suited for coupling sterically hindered residues.[9] |

Quantitative Performance Data

While exact yields can be sequence-dependent, the following table summarizes representative quantitative data for the coupling of sterically hindered amino acids.

| Sterically Hindered System | Coupling Reagent/Method | Yield (%) | Racemization (%) | Reference |

| Fmoc-Aib-OH + H-Aib-Resin | HATU | High | Low | [2] |

| Fmoc-Aib-OH + H-Aib-Resin | COMU | High (double coupling) | Low | [2] |

| Various Hindered Systems | PyBOP | > 90% Conversion | Low | [2] |

| N-(Fmoc-α-aminoacyl)benzotriazoles | Benzotriazole Activation | 41 - 95 | Complete retention of chirality | [10][11] |

| Model Tripeptide Synthesis | Various | < 0.4 per cycle | [12][13] |

Experimental Protocols

The successful incorporation of sterically hindered Fmoc-amino acids necessitates optimized and carefully executed experimental protocols. Below are detailed methodologies for standard SPPS cycles and the coupling of particularly challenging residues.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical workflow for Fmoc-based SPPS.

Protocol 1: Standard Coupling with HBTU/HOBt

This protocol is suitable for many standard amino acid couplings.

-

Fmoc Deprotection: Treat the peptidyl-resin with 20% piperidine in NMP twice for 30 minutes each, under microwave irradiation. Wash the resin four times with NMP.[14]

-

Activation and Coupling: Dissolve the Fmoc-protected amino acid (1.5 equivalents), HOBt (1.5 equivalents), HBTU (1.5 equivalents), and DIEA (2 equivalents) in dry DMF.[14]

-

Add the solution to the resin-bound peptide and irradiate in a microwave synthesizer for 5 minutes.[14]

-

Repeat the coupling step twice.[14]

-

Wash the resin with DMF, NMP, and DCM.[14]

Protocol 2: Coupling of N-Methyl Amino Acids with HATU

N-methylated amino acids require more potent coupling conditions.

-

Resin Preparation: Swell the resin in DMF or NMP. Remove the N-terminal Fmoc group using standard procedures.[6]

-

Activation Mixture: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4 equivalents based on resin substitution), HATU (4 equivalents), and DIEA (8 equivalents) in DMF or NMP.[6]

-

Coupling: Add the activation mixture to the resin and shake at room temperature for one hour.[6]

-

Monitoring: Monitor the coupling reaction using the bromophenol blue test, as the ninhydrin (B49086) test is not effective for N-methylated amines.[6] A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete reaction, necessitating a recoupling step.[6]

Protocol 3: Synthesis of Cyclosporin (B1163) Analogues

The synthesis of complex cyclic peptides like cyclosporin, which contains multiple N-methylated residues, presents a significant challenge.

-

Resin Selection and Loading: Choose a suitable resin and attach the first amino acid.

-

Linear Peptide Assembly: Perform stepwise Fmoc-SPPS as described in the protocols above, using potent coupling reagents like HATU for the sterically hindered N-methylated residues.[4][15]

-

Cyclization: After the linear undecapeptide is assembled, it can be cyclized either on-resin or in solution following cleavage from the resin.[15]

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing TFA, to release the peptide and remove side-chain protecting groups.[15]

-

Purification and Analysis: Purify the crude cyclic peptide using HPLC and verify its identity by mass spectrometry.[15]

Biological Significance and Signaling Pathways

Peptides incorporating sterically hindered amino acids often exhibit unique biological activities due to their constrained conformations.

Peptaibols and Ion Channel Formation

Peptaibols are a class of fungal peptides rich in Aib.[1][2] Their high content of this sterically hindered amino acid forces them to adopt stable helical structures.[16][17] These amphipathic helices can insert into lipid bilayers and self-assemble into transmembrane ion channels, disrupting the cell membrane's integrity.[2][9][18] This mechanism of action is the basis for their antibiotic properties.[1][2]

The "barrel-stave" model is a widely accepted mechanism for peptaibol ion channel formation, where multiple peptide helices aggregate to form a central pore.[18]

Cyclosporin A and Immunosuppression

Cyclosporin A is a cyclic undecapeptide containing several N-methylated amino acids.[15] It is a potent immunosuppressant widely used in organ transplantation to prevent rejection.[] Its mechanism of action involves the inhibition of the calcineurin signaling pathway.

Cyclosporin A forms a complex with the intracellular protein cyclophilin.[15] This complex then binds to and inhibits calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase.[15] By inhibiting calcineurin, cyclosporin A prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), which is necessary for its translocation to the nucleus and the subsequent transcription of genes encoding pro-inflammatory cytokines like interleukin-2 (B1167480) (IL-2).[15]

Conclusion

The incorporation of sterically hindered Fmoc-amino acids into peptides, while challenging, is a powerful strategy for developing novel therapeutics and research tools. By understanding the underlying synthetic difficulties and employing optimized protocols with highly efficient coupling reagents, researchers can successfully synthesize these complex molecules. The unique conformational properties imparted by these bulky residues can lead to enhanced biological activity, as exemplified by the ion-channel forming peptaibols and the immunosuppressive drug cyclosporin A. As peptide-based drug discovery continues to advance, the mastery of synthesizing sterically hindered peptides will remain a critical skill for chemists in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. Peptaibols: models for ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclosporins--new analogues by precursor directed biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. | Semantic Scholar [semanticscholar.org]

- 9. Structure and function of channel-forming peptaibols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. lifetein.com [lifetein.com]

- 17. The stereochemistry of peptides containing alpha-aminoisobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Alamethicin and related peptaibols--model ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Fmoc-D-Tle-OH molecular weight and formula

This document provides the core physicochemical properties of N-alpha-(9-Fluorenylmethoxycarbonyl)-D-tert-leucine, commonly known as Fmoc-D-Tle-OH. This compound is a derivative of the non-proteinogenic amino acid D-tert-leucine, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group. It is primarily utilized in solid-phase peptide synthesis.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for researchers in chemical synthesis and drug development for calculations related to stoichiometry, solution preparation, and analytical characterization.

| Identifier | Value | Reference |

| Molecular Formula | C₂₁H₂₃NO₄ | [1][2][3][4] |

| Molecular Weight | 353.41 g/mol | [1][2][3][4] |

| CAS Number | 198543-64-5 | [2][5] |

| Synonyms | Fmoc-D-tert-leucine, (R)-N-Fmoc-2-amino-3,3-dimethyl-butyric acid, FMOC-D-ALPHA-T-BUTYLGLYCINE, N-Fmoc-D-tert-leucine | [2][4] |

Note on Advanced Technical Data: The request for detailed experimental protocols and signaling pathway diagrams is not applicable to the fundamental properties of a single chemical compound like this compound. Such information is typically associated with biological studies or complex chemical manufacturing processes, not the intrinsic molecular data of the substance itself.

References

Biological significance of incorporating D-tert-leucine

An In-depth Technical Guide to the Biological Significance of Incorporating D-tert-leucine

Executive Summary